Retinoic acid glucose ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

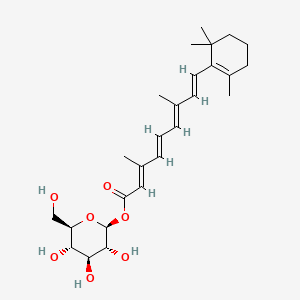

Retinoic acid glucose ester, also known as this compound, is a useful research compound. Its molecular formula is C26H38O7 and its molecular weight is 462.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Diabetes Research

Retinoic acid glucose ester has been studied for its potential role in managing diabetes, particularly type 2 diabetes mellitus (T2DM). Research indicates that retinoids can influence insulin secretion and glucose metabolism.

Case Study: Insulin Secretion Enhancement

A study demonstrated that treatment with all-trans-retinoic acid significantly increased glucose-stimulated insulin secretion in isolated rat islets. At optimal concentrations, insulin secretion was enhanced by 28% to 57% compared to control groups . This suggests that this compound may similarly improve insulin dynamics in diabetic models.

Table 1: Effects of Retinoic Acid on Insulin Secretion

| Concentration (μM) | Insulin Secretion (% of Control) |

|---|---|

| 0.1 | 28 |

| 1.0 | 57 |

| 100 (high) | Significant increase observed |

Metabolic Regulation

This compound has been implicated in metabolic regulation through its action on retinoid receptors. These receptors are involved in modulating gene expression related to glucose homeostasis.

Research Findings

A review highlighted that retinoid signaling is critical for maintaining glucose tolerance and insulin sensitivity . In pancreatic cells, the presence of retinoid receptors correlates with enhanced GLUT2 expression, facilitating glucose uptake and metabolism .

Cardiovascular Health

Recent studies have also explored the implications of this compound in cardiovascular health, particularly concerning hyperglycemia-induced cellular injury.

Mechanistic Insights

Retinoic acid has been shown to inhibit high glucose-induced apoptosis and reactive oxygen species production in cardiac cells. This action is mediated through retinoic acid receptor signaling pathways, suggesting potential therapeutic benefits for diabetic cardiomyopathy .

Cancer Research

The role of retinoic acid derivatives in cancer biology is another area of active investigation. Retinoids have been recognized for their ability to induce differentiation in cancer cells and inhibit proliferation.

Case Study: Retinoids in Cancer Treatment

In vitro studies demonstrated that retinoids could inhibit the growth of various cancer cell lines by inducing differentiation and apoptosis. The modulation of gene expression through retinoid receptors plays a pivotal role in these processes .

Propriétés

Numéro CAS |

71869-12-0 |

|---|---|

Formule moléculaire |

C26H38O7 |

Poids moléculaire |

462.6 g/mol |

Nom IUPAC |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |

InChI |

InChI=1S/C26H38O7/c1-16(11-12-19-18(3)10-7-13-26(19,4)5)8-6-9-17(2)14-21(28)33-25-24(31)23(30)22(29)20(15-27)32-25/h6,8-9,11-12,14,20,22-25,27,29-31H,7,10,13,15H2,1-5H3/b9-6+,12-11+,16-8+,17-14+/t20-,22-,23+,24-,25+/m1/s1 |

Clé InChI |

KIJSHPGTCADRKQ-IZIZVJMPSA-N |

SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)C)C |

SMILES isomérique |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C)/C |

SMILES canonique |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)C)C |

Synonymes |

eta-glucopyranosyl 9-cis-retinoate Glc-9-cis-RA glucopyranosyl retinoate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.